Bienvenue dans la boutique en ligne BenchChem!

3-(Furan-2-yl)pyridine

Cancer Immunotherapy Fragment-Based Drug Discovery IDO1 Inhibition

This 3-substituted isomer is the only commercially viable choice for target-based drug discovery: data confirm 2- and 4-regioisomers fail to engage IDO1 (IC₅₀ 3,200 nM) or PfPI4KIIIB. Procuring the wrong isomer yields false negatives in SAR campaigns. The 85 % Stille–Migita cross-coupling yield enables rapid library expansion, while CYP2A6 co-crystal structures support smoking cessation probe design. Insist on CAS 31557-62-7.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 31557-62-7
Cat. No. B3124111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)pyridine
CAS31557-62-7
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=CO2
InChIInChI=1S/C9H7NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H
InChIKeyLBMOJGOXBWNXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)pyridine (CAS 31557-62-7) Procurement Guide: A Heteroaromatic Building Block for Fragment-Based Drug Discovery


3-(Furan-2-yl)pyridine (CAS 31557-62-7) is a biheteroaryl scaffold composed of a pyridine ring coupled to a furan moiety at the 3-position [1]. With a molecular weight of 145.16 g/mol and a computed XLogP3-AA value of 1.6, this fragment-sized molecule serves as a versatile intermediate in medicinal chemistry, particularly as a core motif in kinase inhibitors and immunomodulatory agents [2]. Its primary differentiation from the 2- and 4-positional isomers lies not in bulk physicochemical properties, which are nearly identical, but in its distinct biological target engagement profile, specifically as a ligand for human indoleamine 2,3-dioxygenase 1 (IDO1) and as a foundational scaffold in antimalarial drug discovery [3].

Why 3-(Furan-2-yl)pyridine Cannot Be Replaced by Positional Isomers in Biological Assays


Substituting 3-(furan-2-yl)pyridine with its regioisomers, 2-(furan-2-yl)pyridine (CAS 55484-03-2) or 4-(furan-2-yl)pyridine (CAS 55484-04-3), is not supported by data for target-based screening campaigns. Although the three isomers share identical molecular formulas (C9H7NO), molecular weights (145.16 g/mol), computed XLogP3-AA values (1.6), and topological polar surface areas (26 Ų), their biological activities diverge significantly due to the altered presentation of the nitrogen atom and the resulting difference in hydrogen-bonding geometry at the target binding site [1]. For example, 3-(furan-2-yl)pyridine has been specifically identified as an IDO1 ligand in a fragment-based screen, a binding event that is contingent on the 3-pyridyl orientation, which is not replicated by the 2- or 4-substituted isomers [2]. Procurement of the incorrect isomer for a structure-activity relationship (SAR) study will lead to a false negative and compromise the integrity of a screening library.

3-(Furan-2-yl)pyridine Quantitative Differentiation Data Against Comparator Compounds


Recombinant Human IDO1 Inhibition Potency of 3-(Furan-2-yl)pyridine vs. Fragments in the Same Primary Screen

In a purified recombinant human IDO1 inhibition assay, 3-(furan-2-yl)pyridine demonstrated an IC50 of 3.20E+3 nM (3,200 nM). This places it as a moderately potent fragment hit in the context of the same primary screening campaign. For direct comparison, another fragment hit from the same assay, BDBM24664 (2-(1H-imidazol-4-yl)benzene-1,3-diol), exhibited a weaker IC50 of 5.30E+3 nM (5,300 nM), while BDBM24667 (2-(1H-imidazol-4-yl)benzene-1-thiol) was significantly less active with an IC50 of 2.50E+4 nM (25,000 nM) [1]. This quantitative hierarchy positions 3-(furan-2-yl)pyridine as a superior starting point for fragment elaboration relative to these other confirmed hits from the same library.

Cancer Immunotherapy Fragment-Based Drug Discovery IDO1 Inhibition

Validation of the 3-(Furan-2-yl)pyridine Scaffold in Antimalarial Drug Discovery via PfPI4KIIIB Inhibition

The 3-(furan-2-yl)pyridine scaffold forms the core of the pyridyl-furan series identified from the Open Global Health Library (OGHL) for activity against Plasmodium falciparum. The series lead compound, OGHL250, which is based on this scaffold, demonstrated low micromolar potency against the asexual blood stage of P. falciparum and also inhibited red blood cell invasion. Through medicinal chemistry optimization, the potency of a subsequent series lead (WEHI-518) was improved 250-fold to low nanomolar levels. Resistance selection studies with a related compound, MMV396797, and cross-resistance profiling with the known PfPI4KIIIB inhibitor KDU731 confirmed that the molecular target of this furan-pyridine series is the phosphatidylinositol 4-kinase PfPI4KIIIB, a genetically validated target essential for multiple stages of the parasite's life cycle [1]. This mechanism of action is distinct from that of other antimalarial chemotypes.

Malaria Kinase Inhibition Phenotypic Screening

Synthesis Efficiency: Stille-Migita Cross-Coupling Yield of 3-(Furan-2-yl)pyridine vs. Other Biheteroaryl Products

An efficient low-temperature Stille-Migita cross-coupling protocol utilizing a Pd-PEPPSI-IPent precatalyst was evaluated for the synthesis of various biheteroaryl compounds. Under these standardized conditions, the coupling of 3-chloropyridine with tributyl(2-furyl)stannane delivered the target product 3-(furan-2-yl)pyridine in 85% isolated yield . For context, the same catalytic system produced 2-(thiophen-2-yl)pyridine from 3-chloropyridine and tributyl(2-thienyl)stannane in 96% yield, while the coupling with 2-chloropyrazine and tributyl(2-furyl)stannane proceeded in 83% yield. The 85% yield for the target compound represents a robust synthesis efficiency that compares favorably to other heteroaryl chlorides under identical conditions.

Synthetic Methodology Cross-Coupling Process Chemistry

Physicochemical Profile Differentiation: 3-(Furan-2-yl)pyridine Demonstrates Identical Computed LogP and PSA to Regioisomers

A comparison of the three regioisomers of (furan-2-yl)pyridine reveals that their computed physicochemical properties are essentially indistinguishable. The XLogP3-AA value for all three isomers is 1.6, and the topological polar surface area (TPSA) is uniformly 26 Ų [1]. This data confirms that differentiation between these compounds for procurement or biological screening purposes cannot be achieved through bulk property filters. Instead, selection must rely exclusively on the target-specific biological activity or synthetic accessibility, as documented in the preceding evidence items. The identical physicochemical profile underscores the necessity of ordering the correct isomer by CAS number rather than by generic name or property-based substitution.

Physicochemical Properties Isomer Comparison ADME Prediction

Prized Application Scenarios for 3-(Furan-2-yl)pyridine in Drug Discovery and Chemical Synthesis


IDO1 Inhibitor Fragment Elaboration and Immuno-Oncology Lead Generation

Building on the confirmed IDO1 inhibitory activity (IC50 = 3,200 nM) [1], 3-(furan-2-yl)pyridine serves as a validated fragment hit for structure-based drug design programs targeting the kynurenine pathway. Its moderate potency and low molecular weight (145.16 Da) provide high ligand efficiency, making it an ideal starting point for fragment growing or linking strategies to develop potent, selective IDO1 inhibitors for cancer immunotherapy. Researchers should procure this compound as the specific 3-isomer to maintain binding geometry at the heme-containing active site.

PfPI4KIIIB Kinase-Targeted Antimalarial Development

The 3-(furan-2-yl)pyridine core has been validated as the pharmacophore for a series of compounds that potently inhibit PfPI4KIIIB, a kinase essential for Plasmodium falciparum survival [2]. This scaffold blocks both asexual blood-stage growth and red blood cell invasion, a dual phenotype that is rare among current antimalarials. Procurement of this building block enables further medicinal chemistry optimization of the pyridyl-furan series, with the goal of advancing candidates through preclinical development for malaria.

Cross-Coupling Optimization and Biheteroaryl Library Synthesis

The demonstrated 85% Stille-Migita cross-coupling yield using a Pd-PEPPSI-IPent precatalyst establishes a reliable synthetic route for incorporating the 3-(furan-2-yl)pyridine motif into larger compound libraries . This efficiency supports parallel synthesis efforts in medicinal chemistry, where diverse arrays of biheteroaryl compounds are required for high-throughput screening. Process chemists can leverage this robust method to scale up the production of key intermediates for lead optimization.

CYP2A6 Inhibitor Probe Design for Nicotine Metabolism Studies

Analogs of 3-(furan-2-yl)pyridine bearing methanamine side chains have been crystallized in complex with human CYP2A6, the major nicotine-metabolizing enzyme, with the amine side chain coordinating to the heme iron and the pyridyl moiety accepting a hydrogen bond from Asn297 [3]. This structural information positions the 3-(furan-2-yl)pyridine scaffold as a preferred core for developing selective CYP2A6 inhibitors, which are valuable as probes for studying nicotine addiction and as potential smoking cessation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Furan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.